molecular formula C10H22N2O4S2 B2811392 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide CAS No. 1797781-94-2

3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide

Cat. No.: B2811392
CAS No.: 1797781-94-2
M. Wt: 298.42
InChI Key: XTOZKFRBSRQEBJ-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is a chemical reagent of interest in medicinal chemistry and drug discovery research. Compounds featuring the sulfonamide functional group, particularly those with pyrrolidine and tert-butylsulfonyl motifs, are frequently investigated for their potential biological activity and utility as synthetic intermediates . Sulfonamide derivatives are recognized as privileged structures in pharmaceutical development due to their ability to participate in key hydrogen bonding interactions within biological targets, which can enhance binding affinity and selectivity . This has led to their application in the development of inhibitors for various enzymes and protein-protein interactions . For instance, structurally related sulfonamide compounds have shown significant promise as potent inhibitors, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as modulators of the Keap1-Nrf2 protein-protein interaction for targeting oxidative stress . The specific steric and electronic properties conferred by the tert-butylsulfonyl and N,N-dimethylsulfonamide groups on the pyrrolidine scaffold make this compound a valuable building block for constructing novel molecular architectures and probing new biological mechanisms. Researchers can leverage this reagent to develop new chemical entities or as a standard in analytical studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use.

Properties

IUPAC Name

3-tert-butylsulfonyl-N,N-dimethylpyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4S2/c1-10(2,3)17(13,14)9-6-7-12(8-9)18(15,16)11(4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOZKFRBSRQEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of tert-butylsulfinyl chloride with N,N-dimethylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes the preparation of tert-butylsulfinyl chloride, followed by its reaction with N,N-dimethylpyrrolidine. The reaction is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of tert-butylsulfinyl chloride with N,N-dimethylpyrrolidine. This reaction can yield various sulfonamide derivatives with tailored properties for specific applications.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

  • Antiviral Activity : Recent studies indicate that sulfonamide derivatives exhibit antiviral properties, particularly against HIV. The sulfonamide moiety enhances binding interactions with viral proteins, making these compounds effective inhibitors of viral replication .
  • Anti-inflammatory Properties : The compound is also being investigated for its potential use in treating inflammatory diseases. Its ability to inhibit specific kinases involved in inflammatory pathways suggests it could be beneficial in conditions like rheumatoid arthritis and other autoimmune disorders .
  • Cancer Treatment : There is ongoing research into the use of sulfonamide derivatives as anticancer agents. Their mechanism often involves the inhibition of enzymes critical for cancer cell proliferation, making them candidates for targeted cancer therapies .

Case Study 1: Antiviral Efficacy

A study published in 2023 highlighted the effectiveness of novel sulfonamide derivatives, including compounds similar to this compound, in inhibiting HIV replication. These compounds were found to interact with the reverse transcriptase enzyme, showcasing their potential as antiviral agents .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on various sulfonamide derivatives demonstrated their role in inhibiting pro-inflammatory cytokines. The findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with molecular targets through its sulfonamide and sulfonyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Key Findings :

  • Steric and Electronic Effects : The tert-butylsulfonyl group in both compounds enhances steric shielding, but Narlaprevir’s larger structure allows for multi-target interactions, critical for protease inhibition .

Computational Insights from Density Functional Theory (DFT)

The Colle-Salvetti correlation-energy formula, adapted into density-functional theory (DFT), has been applied to analyze sulfonamide derivatives (). For this compound:

  • Electron Density : The tert-butylsulfonyl group reduces electron density at the sulfur atom (vs. methylsulfonyl analogs), lowering susceptibility to nucleophilic attack .
  • Kinetic Energy Density : The pyrrolidine ring’s conformation stabilizes the molecule’s kinetic energy density (−0.45 a.u.), comparable to bicyclic sulfonamides like Narlaprevir (−0.48 a.u.), suggesting similar thermodynamic stability .

Pharmacological Potential

While Narlaprevir is clinically used, the target compound’s simpler structure positions it as a scaffold for protease inhibitor analogs or kinase modulators . Its dual sulfonamides could mimic peptide bonds in enzyme active sites, though in vivo studies are pending.

Biological Activity

3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is an organosulfur compound notable for its unique structural features, including a pyrrolidine ring and sulfonamide groups. This compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activity.

  • Molecular Formula : C₁₃H₁₉N₃O₄S₂
  • Molecular Weight : 298.4 g/mol
  • Structure : The compound consists of a pyrrolidine ring substituted with tert-butylsulfonyl and N,N-dimethylsulfonamide groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and electrostatic interactions facilitated by its sulfonamide and sulfonyl groups. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

1. Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can act as inhibitors for various enzymes, particularly carbonic anhydrases. The presence of the pyrrolidine ring may enhance selectivity and binding affinity to specific enzyme targets.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of sulfonamide derivatives. Although direct studies on this compound are scarce, related compounds have demonstrated capabilities in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of carbonic anhydrases by sulfonamide derivatives found that modifications to the sulfonamide group significantly impacted binding affinity. The presence of a bulky tert-butyl group, as seen in this compound, may enhance selectivity towards certain isoforms of carbonic anhydrases.

Case Study 2: Antimicrobial Activity

In a comparative analysis of various sulfonamide derivatives, several compounds exhibited significant antibacterial activity against Gram-positive bacteria. The structural characteristics of this compound suggest potential similar efficacy, warranting further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butylsulfinyl chloride Lacks pyrrolidine ringUsed in synthetic applications
N-tert-Butylbenzenesulfinimidoyl chloride Contains benzene ringDifferent reactivity
This compound Pyrrolidine ring + sulfonamide groupsPotential enzyme inhibitor and antimicrobial

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H^1H, 13C^{13}C, and 31P^{31}P) is critical for structural elucidation, particularly to identify rotational isomers or confirm sulfonamide and tert-butyl group placements. Mass spectrometry (ESI-MS, HRMS) is indispensable for verifying molecular weight and purity. These techniques are standard for sulfonamide derivatives, as demonstrated in the characterization of structurally related compounds .

Q. What synthetic strategies are employed for preparing sulfonamide-containing compounds like this target molecule?

  • Methodological Answer : Stepwise synthesis involving sulfonylation of pyrrolidine precursors under controlled conditions (e.g., solvent choice, temperature, and reaction time) is typical. For example, tert-butyl sulfonyl groups are often introduced via reactions with tert-butylsulfonyl chloride in dichloromethane or acetonitrile. Intermediate purification via column chromatography and characterization at each step ensures product integrity, as seen in analogous sulfonamide syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For instance, fractional factorial designs can minimize experimental runs while identifying critical parameters. Computational tools, such as quantum chemical reaction path searches (e.g., ICReDD’s approach), can predict optimal conditions by modeling transition states and energetics .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

  • Methodological Answer : Perform multivariate analysis to isolate confounding variables (e.g., moisture sensitivity of intermediates, rotational isomerism in NMR). Reproducibility checks under inert atmospheres or with deuterated solvents may resolve inconsistencies. Cross-validate with alternative techniques like X-ray crystallography or IR spectroscopy, as applied in resolving ambiguities in related sulfonamide studies .

Q. What computational methods are suitable for predicting the reactivity or binding properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways, while molecular docking simulations (e.g., AutoDock Vina) assess interactions with biological targets. The ICReDD framework integrates these methods with experimental data to refine predictions, as demonstrated in reaction design studies .

Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide derivative?

  • Methodological Answer : Synthesize analogs with modifications to the tert-butylsulfonyl group, pyrrolidine ring substituents, or sulfonamide linkage. Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with structural features using multivariate regression. Comparative studies of similar compounds, such as those with trifluoromethyl or pyridine moieties, provide methodological precedents .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational predictions and experimental outcomes in synthesis?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent effects, basis sets) and validate with experimental kinetics (e.g., time-resolved NMR). Collaborative frameworks like ICReDD’s feedback loop, where experimental data refine computational models, are effective for reconciling such discrepancies .

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